molecular formula C13H9BrOS B11834578 7-bromo-3H-thioxanthen-4(9H)-one

7-bromo-3H-thioxanthen-4(9H)-one

Cat. No.: B11834578
M. Wt: 293.18 g/mol
InChI Key: BUFVUXRDBQGUKW-UHFFFAOYSA-N
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Description

7-bromo-3H-thioxanthen-4(9H)-one is a brominated derivative of thioxanthone, a compound known for its photophysical properties. Thioxanthones are widely used in various applications, including as photoinitiators in polymer chemistry and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3H-thioxanthen-4(9H)-one typically involves the bromination of thioxanthone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale bromination processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3H-thioxanthen-4(9H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The thioxanthone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted thioxanthones, while oxidation could produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-3H-thioxanthen-4(9H)-one can be used as an intermediate in the synthesis of more complex molecules. Its brominated position allows for further functionalization, making it a valuable building block.

Biology and Medicine

Thioxanthone derivatives, including brominated ones, have been studied for their potential biological activities. They may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies on this compound would be needed to confirm these activities.

Industry

In industrial applications, this compound could be used as a photoinitiator in polymerization processes, taking advantage of its ability to absorb light and initiate chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3H-thioxanthen-4(9H)-one would depend on its specific application. In photoinitiation, the compound absorbs light, leading to an excited state that can initiate polymerization. In biological contexts, the mechanism would involve interactions with molecular targets such as enzymes or receptors, but detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: The parent compound, known for its photophysical properties.

    9H-Thioxanthen-4-one: A non-brominated derivative with similar core structure.

    7-chloro-3H-thioxanthen-4(9H)-one: A chlorinated analogue with potentially different reactivity and applications.

Uniqueness

7-bromo-3H-thioxanthen-4(9H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties. This makes it a versatile intermediate for further functionalization and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

7-bromo-3,9-dihydrothioxanthen-4-one

InChI

InChI=1S/C13H9BrOS/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-2,4-5,7H,3,6H2

InChI Key

BUFVUXRDBQGUKW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1=O)SC3=C(C2)C=C(C=C3)Br

Origin of Product

United States

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